molecular formula C12H11BrO2S B8429244 2-(4-Bromo-3,5-dimethoxyphenyl)thiophene

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene

Cat. No.: B8429244
M. Wt: 299.19 g/mol
InChI Key: HHWKCCHNPJFHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted at the 2-position with a 4-bromo-3,5-dimethoxyphenyl group. This structure combines the electron-rich nature of thiophene with the steric and electronic effects of bromo and methoxy substituents on the phenyl ring.

Properties

Molecular Formula

C12H11BrO2S

Molecular Weight

299.19 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethoxyphenyl)thiophene

InChI

InChI=1S/C12H11BrO2S/c1-14-9-6-8(11-4-3-5-16-11)7-10(15-2)12(9)13/h3-7H,1-2H3

InChI Key

HHWKCCHNPJFHBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiophene vs. Pyrimidine Derivatives

The substitution of the thiophene core with a pyrimidine ring, as seen in 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine hydrochloride (Brodimoprim derivative), significantly alters biological activity. While the thiophene derivative may exhibit moderate reactivity in electrophilic substitution, the pyrimidine analog demonstrates enhanced antibacterial properties due to its ability to inhibit dihydrofolate reductase .

Thiophene vs. Triazolo-Triazine Derivatives

Compounds like 2-(4-Bromo-3,5-dimethoxyphenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (AccelaChem) feature a triazolo-triazine core.

Substituent Position and Electronic Effects

Bromo/Methoxy Positioning in Thiophene Derivatives
  • 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3) features bromine at the para position of two phenyl groups, leading to a higher molar mass (546.32 g/mol) and density (1.466 g/cm³) compared to the target compound. The additional phenyl groups increase steric hindrance, reducing solubility in polar solvents .
  • 3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene (CAS 100990-01-0) has a partially saturated thiophene ring, which may enhance stability under acidic conditions but reduce aromatic conjugation .
Comparison with Psychoactive Phenethylamines

Compounds like 2C-C (2-(4-chloro-2,5-dimethoxyphenyl)ethanamine) share similar substituent patterns (halogen + methoxy groups) but on a phenethylamine backbone. These analogs exhibit potent serotonin receptor agonism, whereas the thiophene derivative lacks psychoactivity due to its non-planar structure and sulfur atom disrupting receptor binding .

Physicochemical Properties

Compound Name Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
2-(4-Bromo-3,5-dimethoxyphenyl)thiophene ~280.18 (estimated) N/A N/A Organic synthesis, catalysis
2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene 546.32 1.466 470 Materials science
Brodimoprim derivative 375.65 N/A N/A Antibacterial agents
25B-NBOMe 375.28 N/A N/A Psychoactive research

Reactivity in Hydrodesulfurization (HDS)

The target compound’s bulky 4-bromo-3,5-dimethoxyphenyl group likely hinders hydrodesulfurization (HDS) compared to simpler thiophenes (e.g., unsubstituted thiophene or C2–C4 alkyl derivatives). Studies on model compounds indicate that steric effects reduce catalytic activity, delaying sulfur removal in fuel processing .

Pharmaceutical Potential

While 5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine shows antibacterial activity, the thiophene analog’s sulfur atom may enhance membrane permeability but reduce target specificity. Research on triazolo-triazine derivatives suggests that nitrogen-rich cores improve binding to bacterial enzymes, a feature absent in thiophene-based structures .

Research Findings and Trends

  • Substituent Effects : Bromo and methoxy groups at the 3,5-positions enhance electron-withdrawing and steric effects, stabilizing the compound in oxidation reactions but limiting solubility .
  • Catalytic Applications : Thiophene derivatives with bulky substituents are less reactive in HDS than alkyl-substituted analogs, necessitating tailored catalysts .
  • Structural-Activity Relationships : The absence of a primary amine group in the thiophene derivative eliminates psychoactivity, contrasting with NBOMe compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.